6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-20-13-12(16-17-20)14(22)19(8-15-13)7-11(21)18-5-9(2)23-10(3)6-18/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXBENOWUVHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CC(OC(C3)C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway critical for cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . It has been shown to inhibit the growth of these cells and induce apoptosis, a form of programmed cell death .
Biological Activity
The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with CAS number 1070807-22-5, is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
- Molecular Formula : C14H20N6O3
- Molecular Weight : 320.35 g/mol
- Structure : The compound features a triazolo-pyrimidine core fused with a morpholino group, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. In particular, the compound has been evaluated for its antiproliferative effects against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic effects on breast cancer cell lines, comparable to established chemotherapeutic agents like Cisplatin.
The biological mechanisms underlying the activity of triazolopyrimidines often involve:
- Inhibition of DNA Synthesis : Compounds in this class can interfere with DNA replication and repair processes.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : For example, some studies suggest involvement in inhibiting phosphodiesterases (PDEs), which play roles in cellular signaling pathways associated with inflammation and tumor progression .
Study 1: Antiproliferative Effects
In a study published in Nature, researchers synthesized several triazolopyrimidine derivatives and evaluated their antiproliferative effects against human cancer cell lines. The compound demonstrated promising results, particularly against MDA-MB-231 and MCF-7 cells, indicating its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms of triazolopyrimidine compounds. The study revealed that these compounds could induce cell cycle arrest and apoptosis in treated cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Research Findings Summary
The biological activity of This compound suggests a multifaceted approach to cancer treatment:
- Effective against multiple cancer cell lines with low IC50 values.
- Potential mechanisms include DNA synthesis inhibition and apoptosis induction .
Scientific Research Applications
Overview
6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolo-pyrimidine core and is being investigated for various biological activities, particularly in cancer treatment and neuropharmacology.
Anticancer Applications
Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells. Similar compounds have shown to increase reactive oxygen species (ROS) levels, disrupting mitochondrial functions and leading to cell death via caspase activation .
Case Studies :
- In vitro studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating significant potency compared to conventional chemotherapeutics .
- Animal models have also been employed to evaluate the efficacy of this compound in vivo. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
Neuropharmacological Applications
The compound has also been explored for its potential anticonvulsant properties.
Mechanism of Action : It is hypothesized that the triazole moiety may interact with neurotransmitter systems, potentially modulating GABAergic activity or inhibiting excitatory pathways .
Case Studies :
- In experiments using pentylenetetrazole-induced seizure models, certain derivatives exhibited protective effects at specific dosages. These findings suggest a promising avenue for developing new anticonvulsant medications .
Preparation Methods
Ketoethylation
A chloroacetyl chloride intermediate is generated by reacting the triazolopyrimidine core with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. The reaction is quenched with ice-water to isolate the chloroethyl intermediate.
Reaction Parameters:
Amide Coupling with 2,6-Dimethylmorpholine
The chloroethyl intermediate is coupled with 2,6-dimethylmorpholine using a base such as triethylamine in tetrahydrofuran (THF). PubChem CID 7111067 demonstrates analogous morpholino substitutions, achieving >90% conversion at 25°C.
Critical Considerations:
- Steric Effects: The 2,6-dimethyl groups on morpholine necessitate extended reaction times (12–16 hours) for complete conversion.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 75–80% pure product.
Alternative Pathways and Optimization
One-Pot Synthesis
PMC6257563 reports a one-pot method where 3-amino-1,2,4-triazole, ethyl acetoacetate, and 2,6-dimethylmorpholine-4-carbonyl chloride are heated under reflux in ethanol. This approach bypasses isolation of intermediates but yields 60–65% final product due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times for cyclization steps, as evidenced in PMC6257563 . However, alkylation steps still require conventional heating to prevent decomposition.
Analytical Characterization
Synthesized compounds are validated using spectral data:
- NMR: The 3-ethyl group appears as a triplet at δ 1.2–1.4 ppm (³H) and a quartet at δ 4.1–4.3 ppm (²H).
- IR: The carbonyl stretch of the morpholino-oxoethyl group is observed at 1680–1700 cm⁻¹.
- Mass Spectrometry: Molecular ion peaks align with the calculated molecular weight (e.g., m/z 387.4 for C₁₈H₂₅N₅O₃).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization of precursor hydrazines and ketones. Key steps include:
- Cyclization : Use of acidic conditions (e.g., HCl or H₂SO₄) to facilitate ring closure .
- Substitution Reactions : Introduction of the 2,6-dimethylmorpholino group via nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Variables : Solvent polarity, reaction time, and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yield .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N3, morpholino ring protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay variability. Resolve via:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and enzymatic activity assays (e.g., fluorometric ATPase assays) .
- Structural Analog Analysis : Compare with derivatives (e.g., 4-fluorophenyl analogs) to isolate substituent-specific effects .
Q. What computational strategies are recommended to predict the binding mode and affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like kinases or phosphodiesterases. Focus on the morpholino group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-enzyme complex .
- QSAR Modeling : Corporate electronic parameters (e.g., Hammett constants) of substituents to predict activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with varied substituents (e.g., replacing ethyl with propyl or cyclopropyl groups) to assess steric effects .
- Functional Group Swaps : Replace the 2-oxoethyl moiety with thioethyl or carboxamide groups to evaluate metabolic stability .
- In Silico Screening : Prioritize analogs with improved LogP (1–3) and topological polar surface area (TPSA <90 Ų) for enhanced bioavailability .
Data Analysis and Experimental Design
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only controls .
- Preincubation Time : Standardize preincubation (10–30 min) to ensure equilibrium binding .
- IC50 Validation : Perform dose-response curves in triplicate, using nonlinear regression (GraphPad Prism) to calculate confidence intervals .
Q. How should researchers design stability studies to assess this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
